N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18(21-20-23-22-19(26-20)16-12-7-13-25-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZRIPODMWSZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The reaction is carried out under reflux conditions in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with diphenylacetyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted oxadiazoles
Scientific Research Applications
Structure
The compound features a furan ring, an oxadiazole moiety, and a diphenylacetamide structure. Its molecular formula is with a molecular weight of 336.36 g/mol. The presence of these functional groups contributes to its diverse chemical reactivity and biological properties.
Physical Properties
- Melting Point : Data on melting points are not consistently reported across sources.
- Solubility : Solubility varies in different solvents; further studies are needed for precise quantification.
Medicinal Chemistry
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide has shown potential as an anticancer agent. Studies indicate that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Case Study : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro by targeting the STAT3 signaling pathway .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the oxadiazole ring, which enhances its interaction with microbial cell membranes.
- Case Study : In a comparative analysis, this compound exhibited significant activity against Gram-positive bacteria, outperforming several standard antibiotics .
Material Science
The compound's unique structure makes it suitable for applications in material science, particularly in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through structural modifications.
- Data Table: Electronic Properties Comparison
| Compound | Band Gap (eV) | Application |
|---|---|---|
| This compound | 3.0 | OLEDs |
| Similar Compound A | 3.1 | OPVs |
| Similar Compound B | 2.8 | OLEDs |
Agricultural Chemistry
The compound has been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit certain enzymes involved in plant growth regulation suggests it could serve as an effective agrochemical agent.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences: LMM11 replaces the diphenylacetamide group with a sulfamoylbenzamide moiety.
- Biological Activity : LMM11 demonstrates potent antifungal activity (MIC = 8 µg/mL against C. albicans), attributed to thioredoxin reductase inhibition . By contrast, the diphenylacetamide variant may exhibit altered pharmacokinetics due to increased lipophilicity.
2-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide (CAS: 484645-99-0)
N-[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]-2,2-Diphenylacetamide
- Structural Differences : A bromophenyl group replaces the furan-2-yl substituent, introducing a heavy halogen atom. This modification enhances electron-withdrawing effects and may alter π-π stacking interactions.
- Biological Implications : Bromine substitution could improve membrane permeability but may increase toxicity risks .
Functional Analogues
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-yl]-2-Phenylacetamide
Benzothiazole Derivatives (e.g., N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-Diphenylacetamide)
- Structural Divergence : Benzothiazole core instead of oxadiazole, with a sulfamoyl substituent.
- Activity : Benzothiazoles are associated with antitumor and antimicrobial activities, but their mechanism differs due to the heterocycle’s electronic profile .
Pharmacological and Physicochemical Data
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a furan ring and an oxadiazole moiety, which are known to enhance biological interactions. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 320.34 g/mol
- Density : 1.303 g/cm³
- Boiling Point : 428.8ºC at 760 mmHg
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds containing the oxadiazole ring exhibit antimicrobial properties. The presence of the furan moiety may enhance this activity by facilitating interaction with microbial targets.
- Anticancer Properties : Research has shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines with IC values in the low micromolar range .
- Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways. The mechanism often involves inhibition of pro-inflammatory cytokines.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety can interact with specific enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and leading to downstream biological effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : This is achieved by cyclizing hydrazides with carboxylic acids under dehydrating conditions.
- Introduction of the Furan Moiety : The furan ring is introduced via a Friedel-Crafts acylation reaction.
- Amidation Reaction : Finally, the furan and oxadiazole intermediates are coupled through an amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, and how are reaction conditions optimized?
The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC). Key steps include:
- Formation of the oxadiazole ring via cyclization of a hydrazide intermediate.
- Coupling of the furan-2-yl moiety using nucleophilic substitution or cross-coupling reactions.
- Final acetylation with diphenylacetic acid chloride. Optimization focuses on solvent choice (DMF or THF), temperature (80–120°C), and catalysts (e.g., NaH) to improve yields (typically 60–75%) .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- X-ray crystallography to resolve bond lengths (e.g., C–O bonds in oxadiazole: 1.36–1.39 Å) and dihedral angles .
- HPLC-MS for purity assessment (>95%) and molecular ion confirmation .
Q. What in vitro assays are used for preliminary biological activity screening?
Common assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anti-inflammatory potential : COX-2 inhibition assays (IC₅₀ values reported in µM ranges) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies use:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C).
- UV-Vis spectroscopy to monitor degradation under light/humidity.
- HPLC to track impurity profiles over time .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced bioactivity?
Key SAR findings:
- Furan substitution : Electron-withdrawing groups (e.g., nitro) at the furan 5-position enhance antimicrobial activity but reduce solubility .
- Oxadiazole modifications : Replacing the 1,3,4-oxadiazole with 1,2,4-triazole improves metabolic stability but may lower COX-2 affinity .
- Diphenylacetamide flexibility : Bulky aryl groups increase steric hindrance, affecting target binding .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Common strategies:
- Solubility enhancement : Use of PEG-based formulations or salt formation (e.g., hydrochloride) to improve bioavailability .
- Metabolic profiling : LC-MS/MS to identify active metabolites or degradation products .
- Pro-drug approaches : Esterification of the acetamide group to enhance membrane permeability .
Q. What computational methods are employed to predict target interactions?
Molecular docking (AutoDock Vina) and MD simulations:
- Targets : COX-2 (PDB: 5KIR) and DNA gyrase (PDB: 1KZN).
- Key interactions : Hydrogen bonding with oxadiazole N-atoms and π-π stacking with diphenyl groups .
- Validation via site-directed mutagenesis or SPR binding assays .
Q. How are crystallization challenges addressed for structural elucidation?
Techniques include:
- Solvent screening : Use of DMSO/water mixtures for single-crystal growth.
- Polymorph control : Seeding with pre-characterized crystals .
- Cryo-crystallography to resolve solvent inclusion issues .
Q. What mechanistic pathways underlie its enzyme inhibition?
Proposed mechanisms:
- COX-2 inhibition : Competitive binding to the arachidonic acid pocket via hydrophobic interactions with Phe-518 and Val-523 .
- DNA gyrase inhibition : Intercalation into the ATP-binding site, disrupting catalytic Mg²⁺ coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
